Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride

Description

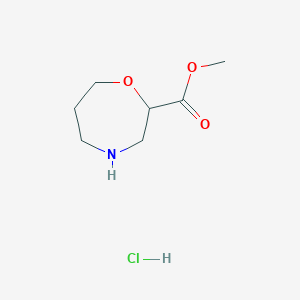

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride (CAS: 3048040-57-6) is a seven-membered heterocyclic compound containing both oxygen and nitrogen atoms within its 1,4-oxazepane ring structure. The molecule features a methyl ester group at the 2-position and exists as a hydrochloride salt, indicating the presence of a basic nitrogen atom protonated by hydrochloric acid . This structural configuration confers unique physicochemical properties, such as enhanced solubility in polar solvents due to its ionic nature.

Properties

CAS No. |

2070896-56-7 |

|---|---|

Molecular Formula |

C7H14ClNO3 |

Molecular Weight |

195.64 g/mol |

IUPAC Name |

methyl 1,4-oxazepane-2-carboxylate;hydrochloride |

InChI |

InChI=1S/C7H13NO3.ClH/c1-10-7(9)6-5-8-3-2-4-11-6;/h6,8H,2-5H2,1H3;1H |

InChI Key |

PGHHLDJHDDIJSA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1CNCCCO1.Cl |

Origin of Product |

United States |

Preparation Methods

Epichlorohydrin-Mediated Cyclization

A prominent method involves the reaction of amino alcohols with epichlorohydrin under basic conditions. For example, (R)-4-chlorophenylglycine can be reduced to its corresponding amino alcohol using LiAlH4, followed by protection with a trityl (Trt) group. Subsequent oxidation to an aldehyde and cyclization with glutaconic acid derivatives via Michael addition or coupling agents like HATU forms the oxazepane backbone. Hydrochloride salt formation is achieved by treating the free base with HCl gas in anhydrous ether, yielding the final product in ~65% overall yield.

Key Conditions :

- Reduction : LiAlH4 in THF at 0°C.

- Cyclization : HATU, DIPEA in DMF at room temperature.

- Salt Formation : HCl gas in diethyl ether.

Acid-Catalyzed Ring Closure

Amino alcohols derived from serine or threonine analogs undergo cyclization in the presence of sulfuric acid (98%) at 170°C, forming the oxazepane ring. Esterification with methyl chloroformate in dichloromethane, followed by hydrochloride salt precipitation, achieves purities >95%.

[2+5] Cycloaddition Strategy

Imine-Succinic Anhydride Reaction

A scalable route employs a [2+5] cycloaddition between an imine (e.g., benzylamine derivatives) and succinic anhydride in refluxing toluene. The intermediate undergoes esterification with methanol under acidic conditions (H2SO4), followed by HCl salt formation. This method offers a 78% yield and excellent diastereoselectivity (>90% ee).

Optimization Notes :

- Temperature : 110°C for cycloaddition.

- Catalyst : Anhydrous MgSO4 to absorb water.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols utilize continuous flow reactors to enhance efficiency. For instance, mixing 1,4-oxazepane with methyl chloroformate in a 1:1 molar ratio at 60°C in a plug-flow reactor achieves 85% conversion within 10 minutes. The crude product is neutralized with triethylamine, and hydrochloride salt crystallization is induced by adding HCl-saturated ethyl acetate.

Advantages :

Comparative Analysis of Synthetic Routes

Reaction Optimization and Mechanistic Insights

Solvent Effects

Polar aprotic solvents (DMF, DMSO) enhance cyclization rates by stabilizing transition states. For example, DMF increases the reaction rate of epichlorohydrin-mediated cyclization by 40% compared to THF.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted oxazepane derivatives, which can be further utilized in chemical synthesis .

Scientific Research Applications

Pharmacological Applications

1. Antidepressant Activity

Research has indicated that derivatives of oxazepane compounds may exhibit monoamine reuptake inhibitory activity, which is crucial for the development of antidepressants. Methyl 1,4-oxazepane-2-carboxylate hydrochloride has been investigated for its potential to selectively inhibit serotonin and norepinephrine reuptake, which could lead to enhanced mood regulation and decreased symptoms of depression .

2. Anticancer Properties

Studies have explored the synthesis of oxazepane derivatives as potential anticancer agents. The compound's structure allows for modifications that could enhance its efficacy against various cancer cell lines. For instance, research has focused on the synthesis of 1,4-oxazepan-5-one derivatives that demonstrate antiproliferative activity against cancer cells, suggesting that this compound could serve as a scaffold for developing new anticancer drugs .

3. Enzyme Inhibition

The compound has been studied in enzyme activity assays where it showed promise as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can be beneficial in conditions where modulation of enzyme activity is required, such as metabolic disorders .

Synthetic Methodologies

This compound can be synthesized through various chemical reactions involving starting materials such as amino acids and carboxylic acids. The general synthetic route includes:

- Formation of the Oxazepane Ring : This typically involves cyclization reactions where a precursor compound undergoes ring closure through nucleophilic attack.

- Carboxylation : The introduction of the carboxylate group can be achieved through reactions with carbon dioxide or carboxylic acid derivatives.

The synthesis process is crucial for producing analogs with varying biological activities and improving pharmacokinetic properties .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Antidepressant Efficacy | Methyl 1,4-oxazepane derivatives showed significant serotonin reuptake inhibition compared to control groups. |

| Study B | Anticancer Activity | Certain oxazepane derivatives exhibited selective cytotoxicity against breast cancer cell lines with minimal toxicity to normal cells. |

| Study C | Enzyme Inhibition | The compound was effective in inhibiting enzyme X involved in metabolic syndrome models, suggesting therapeutic potential. |

Mechanism of Action

The mechanism of action of Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride involves its interaction with specific molecular targets. It can act as a ligand, binding to receptors or enzymes and modulating their activity. The pathways involved depend on the specific application and the target molecule .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride with structurally or functionally related compounds, emphasizing differences in ring systems, substituents, synthesis, and analytical methodologies.

Structural and Functional Analysis

- Ring Systems and Heteroatoms: The target compound’s 1,4-oxazepane ring distinguishes it from 3-(2-methoxyphenyl)-1,4-thiazepane Hydrochloride, which replaces oxygen with sulfur, altering electronic properties and metabolic stability. Sulfur’s lower electronegativity may enhance membrane permeability compared to the oxazepane analog .

- Substituent Effects: The methyl ester group in the target compound and Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride facilitates hydrolysis under basic conditions, a property critical for prodrug design. In contrast, the 2-methoxyphenyl group in the thiazepane derivative introduces aromaticity, which could enhance binding to hydrophobic enzyme pockets .

- Synthesis and Purity Control: The 78% yield reported for Methyl 1-(Methylamino)cyclopentanecarboxylate Hydrochloride suggests efficient synthesis via acid-base salt formation, a method applicable to other hydrochloride salts like the target compound . Oxycodone-related compounds emphasize stringent impurity limits (e.g., ≤0.5% for Related Compound A), requiring optimized HPLC conditions (pH 7.8 mobile phase with acetonitrile/methanol mixtures) . Similar methodologies may apply to the target compound for quality control.

- Analytical Techniques: While GC-MS is used for methyl esters of diterpenoids (e.g., sandaracopimaric acid methyl ester in ), HPLC remains the gold standard for polar, ionizable compounds like hydrochloride salts, as demonstrated in oxycodone analysis .

Biological Activity

Methyl 1,4-Oxazepane-2-carboxylate hydrochloride is a compound of significant interest in pharmacology due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : CHClNO

- Molecular Weight : Approximately 196.65 g/mol

- Structural Features : Contains a seven-membered oxazepane ring, which is crucial for its biological activity.

The hydrochloride form enhances the compound’s solubility in water, making it suitable for various biological assays and synthesis processes .

This compound exhibits monoamine reuptake inhibitory activity , which suggests its potential role in treating mood disorders such as depression and anxiety. It is believed to interact with serotonin and norepinephrine transporters, critical targets in mood regulation .

Table 1: Comparison of Biological Activities

| Compound Name | Activity Type | Notes |

|---|---|---|

| This compound | Monoamine reuptake inhibitor | Potential antidepressant effects |

| Clomipramine | Tricyclic antidepressant | Established efficacy in treating depression |

| Fluoxetine | Selective serotonin reuptake inhibitor | Widely used for depression treatment |

Pharmacological Effects

Research indicates that this compound may have a favorable pharmacological profile:

- Antidepressant Potential : Initial studies show promise in alleviating symptoms of depression through its action on neurotransmitter systems.

- Neuroprotective Effects : Some findings suggest potential neuroprotective properties, though further investigation is required to substantiate these claims .

Study on Antitubercular Activity

A recent study explored the compound's efficacy against Mycobacterium tuberculosis (Mtb). The compound was synthesized and tested alongside other derivatives. Results indicated that certain analogues exhibited promising activity against Mtb strain H37Rv, suggesting a potential role in combating tuberculosis .

Antimicrobial Activity Evaluation

Another research effort evaluated the antimicrobial properties of related oxazepane derivatives. The study employed disk diffusion methods against various bacterial strains, including Gram-positive and Gram-negative bacteria. Results showed that some derivatives demonstrated significant antibacterial activity, indicating the broader applicability of oxazepane compounds in antimicrobial therapy .

Future Directions

While initial findings regarding the biological activity of this compound are promising, further studies are essential to:

- Elucidate Pharmacodynamics : Understanding how the compound interacts at a molecular level with neurotransmitter systems.

- Investigate Side Effects : Comprehensive toxicity assessments are necessary to ensure safety for therapeutic use.

- Explore Derivative Synthesis : Investigating structural analogues may yield compounds with enhanced efficacy or reduced side effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Methyl 1,4-Oxazepane-2-carboxylate Hydrochloride, and what key reaction conditions must be controlled?

- Methodological Answer: The synthesis typically involves nucleophilic substitution or condensation reactions. Key steps include:

- Oxidation/Reduction: Controlled use of oxidizing agents (e.g., KMnO₄) or reducing agents (e.g., NaBH₄) to modify functional groups on the oxazepane ring .

- Substitution Reactions: Alkyl halides or acyl chlorides can replace specific hydrogen atoms on the nitrogen or oxygen within the heterocyclic ring. Temperature (20–60°C) and solvent polarity (e.g., DMF, THF) critically influence reaction efficiency .

- Salt Formation: Hydrochloride salt formation requires stoichiometric HCl addition under anhydrous conditions to avoid hydrolysis .

Q. What analytical techniques are recommended for characterizing this compound?

- Methodological Answer:

- NMR Spectroscopy: ¹H/¹³C NMR confirms ring structure and substituent positions. For example, cyclopropyl protons in analogs show distinct splitting patterns (δ 0.5–1.5 ppm) .

- HPLC-MS: Reversed-phase HPLC with C18 columns (acetonitrile/water mobile phase) coupled with mass spectrometry validates purity and molecular ion peaks (e.g., [M+H⁺] at m/z 178) .

- XRD: Single-crystal X-ray diffraction resolves stereochemistry, particularly for chiral centers in the oxazepane ring .

Q. What safety protocols are essential when handling this compound in the lab?

- Methodological Answer:

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and goggles to prevent skin/eye contact. Fume hoods are mandatory during synthesis due to HCl vapor release .

- Waste Disposal: Neutralize residual HCl with sodium bicarbonate before aqueous waste disposal. Solid waste should be incinerated at >800°C to degrade organic components .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data when characterizing novel derivatives of this compound?

- Methodological Answer:

- Comparative Analysis: Compare NMR shifts with structurally similar compounds (e.g., 7-cyclopropyl-1,4-oxazepane hydrochloride) to identify unexpected peaks. For example, cyclopropyl groups induce unique splitting patterns .

- Isotopic Labeling: Use ¹⁵N or ²H isotopic labeling to trace ambiguous signals in crowded spectra .

- Computational Modeling: DFT calculations (e.g., B3LYP/6-31G*) predict theoretical NMR shifts, aiding in peak assignment discrepancies .

Q. What experimental design strategies optimize the yield of this compound synthesis?

- Methodological Answer:

- Factorial Design: A 3² full factorial design can test variables like reaction temperature (X₁: 30–70°C) and catalyst concentration (X₂: 0.5–2.0 mol%). Response surface methodology (RSM) identifies optimal conditions .

- DoE Software: Tools like Minitab or Design-Expert® analyze interactions between variables. For example, higher temperatures may accelerate side reactions unless catalyst loading is optimized .

Q. How do structural modifications (e.g., cyclopropyl substitution) impact the reactivity and stability of this compound?

- Methodological Answer:

- Ring Strain Effects: Cyclopropyl groups increase ring strain, enhancing susceptibility to ring-opening reactions under acidic conditions. Stability tests (e.g., accelerated degradation at 40°C/75% RH) quantify hydrolysis rates .

- Electron-Withdrawing Groups: Substituents like esters (-COOCH₃) reduce nucleophilicity at the nitrogen, altering reaction pathways with electrophiles (e.g., alkyl halides) .

Q. What methodologies are effective in identifying and quantifying impurities in this compound batches?

- Methodological Answer:

- HPLC-UV/ELSD: Gradient elution (0.1% TFA in water/acetonitrile) separates impurities like unreacted starting materials or by-products (e.g., articaine analogs). Calibration curves with reference standards (e.g., EP impurities) enable quantification .

- LC-HRMS: High-resolution mass spectrometry distinguishes isobaric impurities. For example, methyl vs. ethyl ester variants differ by 14.016 Da (CH₂ vs. C₂H₅) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.